molecular formula C4H8ClN3OS B15326242 imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride

imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride

Cat. No.: B15326242
M. Wt: 181.65 g/mol
InChI Key: HBOFVQJNNLHUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imino(methyl)(1H-pyrazol-4-yl)-lambda⁶-sulfanone hydrochloride is a sulfone-containing heterocyclic compound with a pyrazole backbone and an iminomethyl substituent. This compound is structurally related to intermediates used in medicinal chemistry for kinase inhibition or protease modulation . Its hydrochloride salt form enhances solubility, making it suitable for crystallographic studies and biological assays.

Properties

Molecular Formula

C4H8ClN3OS

Molecular Weight

181.65 g/mol

IUPAC Name

imino-methyl-oxo-(1H-pyrazol-4-yl)-λ6-sulfane;hydrochloride

InChI

InChI=1S/C4H7N3OS.ClH/c1-9(5,8)4-2-6-7-3-4;/h2-3,5H,1H3,(H,6,7);1H

InChI Key

HBOFVQJNNLHUKS-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CNN=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues from the Enamine Catalogue

The Enamine Building Blocks Catalogue lists compounds with overlapping structural motifs:

Compound Name Molecular Formula Key Features Molecular Weight (g/mol)
5-(1H-Pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride C₇H₁₂ClN₅ Pyrazole + tetrahydropyrimidine 201.66
(1-Aminocyclobutyl)methylmethyl-6-sulfanone dihydrochloride C₇H₁₄Cl₂N₂OS Sulfanone + cyclobutylamine 233.18

Key Differences :

  • Pyrazole vs. This difference may influence binding affinity in protein targets .
  • Sulfanone Position: The lambda⁶-sulfanone group in the target compound is directly attached to the pyrazole, enhancing electron-withdrawing effects compared to sulfanones in aliphatic chains.

Physicochemical Properties

  • Solubility: Hydrochloride salts of pyrazole derivatives generally exhibit higher aqueous solubility (>10 mg/mL) than non-ionic sulfanones due to ionic dissociation .
  • Thermal Stability: Sulfanone-containing compounds typically show decomposition temperatures above 200°C, as observed in differential scanning calorimetry (DSC) studies of related structures .

Crystallographic Analysis

Structural refinement of similar compounds often employs SHELXL, a program renowned for high-precision small-molecule crystallography. For example:

  • SHELXL’s robust handling of hydrogen bonding and disorder modeling is critical for resolving the pyrazole ring’s orientation and sulfanone geometry in crystal lattices .
  • Comparative studies using SHELX software reveal that sulfanone derivatives exhibit tighter packing densities (1.4–1.6 g/cm³) than non-sulfonated analogues due to stronger intermolecular interactions .

Challenges in Characterization

  • Tautomerism : The 1H-pyrazole group can undergo tautomeric shifts, complicating NMR interpretation. X-ray crystallography (via SHELXL) is often required for unambiguous structural assignment .
  • Hygroscopicity: Hydrochloride salts may require anhydrous handling to prevent deliquescence, a common issue noted in Enamine’s quality control reports .

Biological Activity

The compound imino(methyl)(1H-pyrazol-4-yl)-lambda6-sulfanone hydrochloride is a member of the azomethine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characterization, and various pharmacological properties.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features that contribute to its biological efficacy. The synthesis typically involves the reaction of 1H-pyrazole derivatives with sulfanone precursors, followed by hydrochloride formation. The structural integrity is often confirmed through techniques such as X-ray diffraction, NMR, and IR spectroscopy.

Antimicrobial Properties

Research has demonstrated that azomethine derivatives, including those with pyrazole rings, exhibit significant antimicrobial activity. For instance, compounds derived from this class have shown effectiveness against various strains of bacteria and fungi, including Candida albicans and Cryptococcus neoformans .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies indicate that it can inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis .

Inhibitory Effects on Enzymes

This compound has been reported to act as an inhibitor of specific enzymes involved in tumor progression and inflammation. This includes inhibition of the ATR (Ataxia Telangiectasia Mutated and Rad3-related kinase), which plays a critical role in DNA damage response .

Case Studies

Several studies highlight the biological activities of similar compounds:

  • Study 1 : A series of azomethine derivatives were synthesized and tested for antifungal activity against Candida species. The results indicated that modifications in the pyrazole ring significantly enhanced antifungal potency .
  • Study 2 : In vivo studies demonstrated that certain derivatives exhibited promising results in reducing tumor size in animal models, suggesting potential therapeutic applications in oncology .

Comparative Analysis of Biological Activities

Activity TypeCompound ClassEfficacy LevelReferences
AntifungalAzomethine derivativesHigh
AntitumorPyrazole-based compoundsModerate to High
Enzyme InhibitionATR inhibitorsSignificant

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Receptor Binding : It may bind to estrogen receptors and other nuclear receptors, influencing gene expression related to growth and differentiation.
  • Signal Transduction : The compound can modulate pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.